2,7-Dichloro-1,6-naphthyridine

Descripción general

Descripción

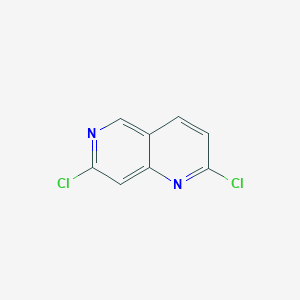

2,7-Dichloro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound It belongs to the class of naphthyridines, which are characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dichloro-1,6-naphthyridine typically involves the chlorination of 1,6-naphthyridine. One common method includes the reaction of 1,6-naphthyridine with phosphorus oxychloride (POCl₃) in the presence of a catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under reflux conditions, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can improve the sustainability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 2,7-Dichloro-1,6-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form dihydronaphthyridines.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl derivatives.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products:

Substitution Reactions: Formation of 2,7-diamino-1,6-naphthyridine or 2,7-dialkoxy-1,6-naphthyridine.

Oxidation Reactions: Formation of this compound N-oxide.

Reduction Reactions: Formation of 2,7-dichloro-1,6-dihydronaphthyridine.

Aplicaciones Científicas De Investigación

Antiviral Applications

One of the prominent applications of 2,7-dichloro-1,6-naphthyridine derivatives is their antiviral activity. Research has demonstrated that compounds within this class exhibit efficacy against various viruses. For instance, derivatives have shown potential as inhibitors of human cytomegalovirus (HCMV) and herpes simplex virus (HSV) through mechanisms that disrupt viral replication cycles. The antiviral profile is often assessed using plaque reduction assays and cytotoxicity profiling to establish a therapeutic index .

Case Study: Antiviral Efficacy

In a study exploring the antiviral properties of 1,6-naphthyridines, it was found that certain derivatives could inhibit HCMV replication effectively while maintaining low cytotoxicity in human fibroblast cells. This suggests a promising avenue for developing new antiviral agents based on the naphthyridine scaffold .

Anticancer Properties

This compound has also been investigated for its anticancer properties. The compound exhibits activity against various cancer cell lines by modulating signaling pathways involved in cell proliferation and survival.

Key Findings:

- Mechanism of Action : The anticancer effects are attributed to the inhibition of specific kinases involved in tumor growth and metastasis.

- Research Insights : A review highlighted several studies where naphthyridine derivatives were shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models .

JAK Kinase Inhibition

Another critical application of this compound is its role as a Janus kinase (JAK) inhibitor. JAK inhibitors are valuable in treating autoimmune diseases and certain cancers due to their ability to interfere with cytokine signaling pathways.

Clinical Relevance:

- Ulcerative Colitis : Compounds derived from this naphthyridine have been suggested for use in treating gastrointestinal inflammatory diseases such as ulcerative colitis and Crohn's disease .

- Research Developments : Patents have been filed for novel JAK inhibitors based on this compound structures, indicating ongoing interest in their therapeutic potential .

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various chemical reactions, including Suzuki-Miyaura coupling. This method allows for the introduction of diverse aryl groups, enhancing the compound's biological activity.

Synthesis Overview:

- Reagents Used : Typically involves palladium-catalyzed reactions with aryl boronic acids.

- Yield and Purity : High yields are reported for synthesized derivatives, making them suitable for further biological testing .

Broader Biological Activities

Beyond antiviral and anticancer applications, this compound exhibits a range of biological activities:

- Anti-inflammatory Properties : Some derivatives have shown promise as anti-inflammatory agents by inhibiting pro-inflammatory cytokines.

- Neuroprotective Effects : Research indicates potential applications in neurological disorders such as Alzheimer's disease due to their ability to cross the blood-brain barrier .

Mecanismo De Acción

The mechanism of action of 2,7-Dichloro-1,6-naphthyridine varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or proteases, leading to the disruption of cellular signaling pathways. The chlorine atoms in the compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, thereby inhibiting their activity.

Comparación Con Compuestos Similares

1,6-Naphthyridine: Lacks the chlorine substituents and has different reactivity and applications.

2,7-Dimethyl-1,6-naphthyridine: Contains methyl groups instead of chlorine atoms, leading to different chemical properties and biological activities.

2,7-Dibromo-1,6-naphthyridine: Similar structure but with bromine atoms, which can affect its reactivity and applications.

Uniqueness: 2,7-Dichloro-1,6-naphthyridine is unique due to the presence of chlorine atoms, which enhance its reactivity in substitution reactions and its potential as a building block for various functionalized derivatives. The chlorine atoms also contribute to its biological activity by enabling covalent interactions with target biomolecules.

Actividad Biológica

2,7-Dichloro-1,6-naphthyridine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the naphthyridine family, characterized by a bicyclic structure containing nitrogen atoms. The presence of chlorine substituents at the 2 and 7 positions enhances its pharmacological profile.

Biological Activities

1. Anticancer Activity

Research indicates that naphthyridine derivatives exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain naphthyridine compounds can induce apoptosis in cancer cells through mechanisms like DNA intercalation and cell cycle arrest .

Table 1: Cytotoxicity of Naphthyridine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa (cervical cancer) | 15.03 | Induces apoptosis via p53-independent pathways |

| Aaptamine | H1299 (lung cancer) | 10.47 | DNA intercalation and G1 arrest |

| Sophalode K | RAW 264.7 (macrophages) | 25.86 | Inhibition of COX-2 and iNOS |

2. Anti-inflammatory Properties

Naphthyridines are also noted for their anti-inflammatory effects. Studies have shown that these compounds can reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages . This suggests a potential role in treating inflammatory diseases.

3. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of naphthyridine derivatives. Compounds similar to this compound have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders. Inhibition of MAO can lead to increased levels of neurotransmitters like dopamine and serotonin, which may alleviate symptoms associated with depression and anxiety .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation: Some studies suggest that naphthyridines can intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition: The inhibition of enzymes such as MAO contributes to their neuroprotective effects.

- Cytokine Modulation: By regulating cytokine production, these compounds can mitigate inflammatory responses.

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on a series of naphthyridine derivatives demonstrated that compounds with structural similarities to this compound exhibited potent anticancer activity against various tumor types. The findings indicated a dose-dependent response in inhibiting cell proliferation and inducing apoptosis in cultured cancer cells .

Case Study 2: Anti-inflammatory Activity

In another investigation using murine models of inflammation, treatment with naphthyridine derivatives led to a significant reduction in inflammatory markers compared to control groups. This suggests their potential application in treating conditions such as rheumatoid arthritis or inflammatory bowel disease .

Propiedades

IUPAC Name |

2,7-dichloro-1,6-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-7-2-1-5-4-11-8(10)3-6(5)12-7/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSOVRSCPSFONF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=CC(=NC=C21)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.